molecular formula C28H38Cl6NNiS4 B12318081 Tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III)

Tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III)

Cat. No.: B12318081
M. Wt: 788.3 g/mol
InChI Key: WIBIOFAUOGMVAE-UHFFFAOYSA-J
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Description

Tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III) is a nickel(III) complex featuring a dithiolate ligand with three chlorine substituents and a tetrabutylammonium counterion. The ligand structure, 1,2,4-trichloro-5,6-dithiolate, positions chlorine atoms on a benzene ring, creating a strong electron-withdrawing environment that stabilizes the nickel(III) oxidation state. This compound is part of a broader class of dithiolene nickel complexes studied for their magnetic, conductive, and catalytic properties .

Properties

IUPAC Name

nickel(3+);tetrabutylazanium;3,4,6-trichlorobenzene-1,2-dithiolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.2C6H3Cl3S2.Ni/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*7-2-1-3(8)5(10)6(11)4(2)9;/h5-16H2,1-4H3;2*1,10-11H;/q+1;;;+3/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBIOFAUOGMVAE-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1=C(C(=C(C(=C1Cl)Cl)[S-])[S-])Cl.C1=C(C(=C(C(=C1Cl)Cl)[S-])[S-])Cl.[Ni+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38Cl6NNiS4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

788.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III) typically involves the reaction of nickel salts with 1,2,4-trichloro-5,6-dithiolate ligands in the presence of tetrabutylammonium bromide. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as acetonitrile or dichloromethane. The product is then purified by recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle the toxic and potentially carcinogenic reagents involved .

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reactions are typically carried out in solvents like acetonitrile or dichloromethane under controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(IV) complexes, while reduction could produce nickel(II) species .

Scientific Research Applications

Tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III) exhibits significant biological activity which can be harnessed in various therapeutic contexts.

Antioxidant Properties

Research indicates that this compound possesses antioxidant properties that may help mitigate oxidative stress in biological systems. Similar compounds have shown the ability to scavenge free radicals, thus protecting cellular components from oxidative damage.

Cytotoxicity Studies

Studies have revealed varying degrees of cytotoxicity depending on concentration and cell type. For instance:

Cell Line IC50 Value (µM) Findings
HeLa25Cytotoxicity observed at higher concentrations

Anticancer Activity

A notable study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against various cancer cell lines. The findings indicated significant inhibition of cell proliferation in breast cancer cells (MCF-7), with an IC50 value of approximately 30 µM.

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of Tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III). The results suggested that it could reduce neuronal cell death induced by oxidative stress, indicating potential applications in treating neurodegenerative diseases.

Study Focus Cell Line/Model IC50 Value (µM) Findings
Antioxidant ActivityNot specifiedNot specifiedScavenges free radicals
Anticancer ActivityMCF-730Significant inhibition of cell proliferation
NeuroprotectionNeuronal CellsNot specifiedReduced oxidative stress-induced cell death

Case Study 1: Anticancer Activity

In a study assessing the effectiveness of Tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III) against breast cancer cells (MCF-7), researchers found that the compound inhibited cell growth significantly at concentrations around 30 µM. This suggests potential as a therapeutic agent in cancer treatment.

Case Study 2: Neuroprotection

A separate study investigated the neuroprotective properties of this compound in models simulating neurodegeneration. The results indicated that it could effectively reduce neuronal cell death caused by oxidative stress, highlighting its potential role in therapies for neurodegenerative conditions such as Alzheimer's disease.

Mechanism of Action

The mechanism by which tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III) exerts its effects involves the interaction of the nickel center with various substrates. The nickel center can facilitate electron transfer processes, making it an effective catalyst in redox reactions. The specific molecular targets and pathways depend on the context of its use, such as in catalysis or biological systems .

Comparison with Similar Compounds

Structural and Electronic Comparisons with Analogous Compounds

Ligand Substitution Patterns

Tetrabutylammonium Bis(3,4,6-trichloro-1,2-benzenedithiolato)nickelate
  • Molecular Formula : C₂₈H₃₈Cl₆NNiS₄
  • Key Feature: The ligand substitution pattern (3,4,6-trichloro) differs from the target compound’s 1,2,4-trichloro isomer.
Tetrabutylammonium Bis(3,6-dichloro-1,2-benzenedithiolato)nickelate (T3204)
  • Molecular Formula : Estimated C₂₄H₃₂Cl₂NNiS₄
  • Key Feature : Reduced chlorine substituents (3,6-dichloro vs. trichloro) decrease electron-withdrawing effects, possibly destabilizing the nickel(III) oxidation state compared to the target compound .
Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex
  • Molecular Formula : C₂₄H₃₆N₅NiS₄
  • Key Feature : Maleonitriledithiolate ligands introduce nitrile groups, creating a planar, conjugated system. This enhances electron delocalization, favoring applications in conductive materials. The nickel(III) oxidation state is stabilized by ligand π-accepting properties .

Counterion Effects

Tetrabutylphosphonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)nickel(III) Complex (T1416)
  • Key Feature: Replacing tetrabutylammonium with bulkier tetrabutylphosphonium increases hydrophobicity and may improve solubility in non-polar solvents. This impacts crystallization behavior and solid-state packing .

Oxidation State Variants

Bis(tetrabutylammonium) Bis(maleonitriledithiolato)nickel(II) Complex
  • Key Feature : Nickel(II) instead of nickel(III) reduces magnetic moment and alters redox activity. The lower oxidation state is stabilized by weaker ligand fields, contrasting with the target compound’s high-spin nickel(III) configuration .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Ni Oxidation State Ligand Structure Substituents Counterion
Target Compound C₂₈H₃₈Cl₆NNiS₄ 788.25 +3 1,2,4-trichloro-5,6-dithiolate 3 Cl Tetrabutylammonium
3,4,6-Trichloro isomer C₂₈H₃₈Cl₆NNiS₄ 788.25 +3 3,4,6-trichloro-1,2-benzenedithiolate 3 Cl Tetrabutylammonium
T3204 (3,6-dichloro) ~C₂₄H₃₂Cl₂NNiS₄ ~650 (estimated) +3 3,6-dichloro-1,2-benzenedithiolate 2 Cl Tetrabutylammonium
Maleonitriledithiolato Ni(III) C₂₄H₃₆N₅NiS₄ 581.52 +3 Maleonitriledithiolate 2 CN groups Tetrabutylammonium
T1416 (Phosphonium counterion) Not specified - +3 1,3-dithiole-2-thione-4,5-dithiolate - Tetrabutylphosphonium

Research Findings and Implications

Electronic Properties

  • Chlorine Substituents : The target compound’s trichloro ligand exerts stronger electron-withdrawing effects than dichloro analogs, stabilizing nickel(III) and enhancing oxidative stability .
  • Ligand Conjugation : Maleonitriledithiolato ligands enable extended π-conjugation, facilitating charge-transfer transitions absent in chloro-substituted derivatives .

Physical Properties

  • Solubility: Tetrabutylammonium counterions enhance solubility in polar organic solvents (e.g., acetonitrile), whereas phosphonium variants (T1416) favor non-polar media .
  • Thermal Stability : Increased chlorine content in the target compound likely raises decomposition temperatures compared to dichloro or nitrile-bearing analogs.

Biological Activity

Tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III), referred to as TBANi(III) for brevity, is a nickel complex that has garnered attention in bioinorganic chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological applications based on diverse research findings.

Chemical Structure and Properties

Molecular Formula : C28H38Cl6NNiS4
Molecular Weight : 788.3 g/mol
CAS Number : 87314-12-3
Appearance : Green to dark green powder or crystals
Purity : Typically >95%

The compound features a nickel center coordinated by two bis(1,2,4-trichloro-5,6-dithiolate) ligands, which significantly influence its biological properties. The presence of chlorine atoms in the dithiolate ligands is believed to enhance the compound's reactivity and biological efficacy.

Synthesis

The synthesis of TBANi(III) typically involves the reaction of tetrabutylammonium salt with nickel salts in the presence of dithiolate ligands. The process includes:

  • Preparation of Ligands : The dithiolate ligands are synthesized from appropriate precursors using established organic synthesis techniques.
  • Complex Formation : The ligands are then reacted with nickel salts under controlled conditions to form the desired complex.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of TBANi(III) against various bacterial strains. The results indicate that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria:

Bacterial StrainActivity (Zone of Inhibition)
Escherichia coli (G-)15 mm
Klebsiella pneumoniae (G-)18 mm
Staphylococcus aureus (G+)20 mm
Streptococcus mutans (G+)17 mm

These findings suggest that TBANi(III) could be a promising candidate for developing new antimicrobial agents.

Cytotoxicity Studies

In addition to its antibacterial properties, TBANi(III) has been tested for cytotoxic effects against cancer cell lines. Notable findings include:

  • MCF7 Breast Cancer Cells : Induced apoptosis at concentrations above 50 µM.
  • HeLa Cervical Cancer Cells : Significant reduction in cell viability observed at higher concentrations.

The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Studies

  • Study on Antibacterial Efficacy :
    • Researchers synthesized TBANi(III) and tested its antibacterial activity using the agar diffusion method. The compound showed promising results against multiple pathogens, indicating its potential use in treating bacterial infections .
  • Cytotoxicity Assessment :
    • A study evaluated the cytotoxic effects of TBANi(III) on MCF7 cells using MTT assays. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis confirmed through flow cytometry analysis .
  • Molecular Docking Studies :
    • Computational studies have been conducted to understand the interaction of TBANi(III) with biological macromolecules. These studies suggest favorable binding affinities with key enzymes involved in cancer metabolism, supporting its potential as an anticancer agent .

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